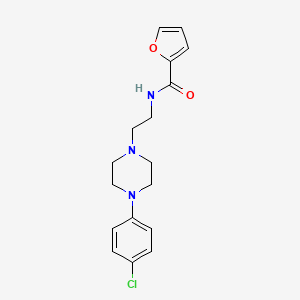

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H20ClN3O2 and its molecular weight is 333.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential as Urotensin-II Receptor Antagonists

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide derivatives have been explored for their potential as urotensin-II receptor antagonists. A study by Lim et al. (2019) describes the synthesis and systematic SAR investigation of 5-arylfuran-2-carboxamide derivatives. The research led to the identification of compounds with high potency as UT antagonists, displaying significant metabolic stability, low hERG inhibition, minimal cytotoxicity, and acceptable pharmacokinetic profiles Lim et al., 2019.

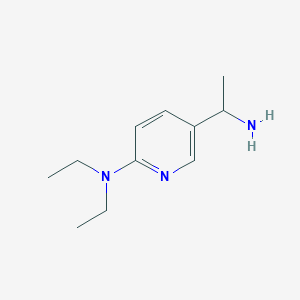

Enantioselective Catalysis

The compound is structurally related to piperazine-2-carboxylic acid derived N-formamides, which have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. Wang et al. (2006) demonstrated that these catalysts achieved high yields and enantioselectivities for a broad range of substrates, indicating the potential of piperazine-derived structures in asymmetric catalysis Wang et al., 2006.

Novel Derivatives for Antidepressant and Antianxiety Activities

Kumar et al. (2017) synthesized a novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds and investigated their antidepressant and antianxiety activities. The compounds exhibited promising results in behavioral tests, suggesting potential applications in the treatment of mood disorders Kumar et al., 2017.

PET Imaging of Colony-Stimulating Factor 1 Receptor

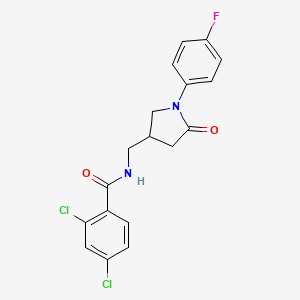

Lee et al. (2022) developed a fluorine-18 labeled ligand for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), a target for neuroinflammation imaging. The ligand displayed high binding affinity, specificity, and minimal metabolism in the brain, suggesting its utility in diagnosing and studying neuroinflammatory diseases Lee et al., 2022.

Antimicrobial Activities

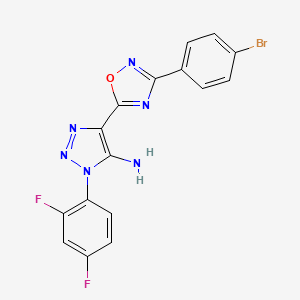

Siddiqa et al. (2022) investigated the in vitro anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives against clinically isolated drug-resistant bacteria. The study showed significant antimicrobial efficacy, particularly against NDM-positive bacteria A. baumannii, highlighting the potential of furan-2-carboxamide derivatives in addressing antibiotic resistance Siddiqa et al., 2022.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules. In this case, this compound binds to the D4 dopamine receptor, which can trigger or block the receptor’s function.

Pharmacokinetics

It’s known that the conformational flexibility of the piperazine ring and polar nitrogen atoms in the piperazine ring enhances a favorable interaction with macromolecules, which could have a significant impact on pharmacokinetics and pharmacodynamics .

Biochemische Analyse

Biochemical Properties

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide interacts with the D4 dopamine receptor, a G protein-coupled receptor located primarily in the brain . The interaction between this compound and the D4 receptor is believed to involve binding to the receptor’s active site, leading to changes in the receptor’s conformation and activity .

Cellular Effects

In cells, this compound can influence various cellular processes through its interaction with the D4 receptor. This includes effects on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the presence of other signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the D4 receptor, leading to changes in the receptor’s activity . This can result in the inhibition or activation of downstream signaling pathways, changes in gene expression, and alterations in cellular function .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAWAXPOIPKSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)

![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)

![N-(2,4-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2967808.png)

![3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide](/img/structure/B2967816.png)